molecular formula C5H2BrF2N B1343820 4-Bromo-2,6-difluoropyridine CAS No. 903513-58-6

4-Bromo-2,6-difluoropyridine

Cat. No. B1343820
M. Wt: 193.98 g/mol
InChI Key: MJRNQISNYVXBKN-UHFFFAOYSA-N
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Patent
US07087755B1

Procedure details

The second step in the synthetic procedure used in synthesizing the 2,6-difluoropyridin-4-ylboronic acid involves bromination of 2,6-difluoro-4-hydrazinopyridine by elemental bromine to produce 4-bromo-2,6-difluoropyridine. This reaction can be depicted as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](B(O)O)[CH:5]=[C:4]([F:11])[N:3]=1.FC1C=C(NN)C=C(F)N=1.[Br:22]Br>>[Br:22][C:6]1[CH:7]=[C:2]([F:1])[N:3]=[C:4]([F:11])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=CC(=C1)B(O)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=CC(=C1)NN)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.